molecular formula C19H27NOSi B14216270 N-(5-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}pentylidene)hydroxylamine CAS No. 831171-63-2

N-(5-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}pentylidene)hydroxylamine

Cat. No.: B14216270
CAS No.: 831171-63-2
M. Wt: 313.5 g/mol
InChI Key: ROXKAHVLUPNWQF-UHFFFAOYSA-N
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Description

N-(5-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}pentylidene)hydroxylamine is a complex organic compound characterized by its unique structure, which includes a dimethyl(phenyl)silyl group attached to a cyclohexa-2,4-dien-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}pentylidene)hydroxylamine typically involves multiple steps, starting with the preparation of the cyclohexa-2,4-dien-1-yl intermediate. This intermediate is then reacted with dimethyl(phenyl)silyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the silyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}pentylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-(5-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}pentylidene)hydroxylamine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the production of specialized materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N-(5-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}pentylidene)hydroxylamine exerts its effects involves its interaction with molecular targets through its silyl and hydroxylamine groups. These interactions can modulate various biochemical pathways, making it a valuable tool in research and development.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}butylidene)hydroxylamine
  • N-(3-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}propylidene)hydroxylamine

Uniqueness

N-(5-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}pentylidene)hydroxylamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are required.

Properties

CAS No.

831171-63-2

Molecular Formula

C19H27NOSi

Molecular Weight

313.5 g/mol

IUPAC Name

N-[5-[3-[dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl]pentylidene]hydroxylamine

InChI

InChI=1S/C19H27NOSi/c1-22(2,18-12-6-3-7-13-18)19-14-9-11-17(16-19)10-5-4-8-15-20-21/h3,6-7,9,12-17,21H,4-5,8,10-11H2,1-2H3

InChI Key

ROXKAHVLUPNWQF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)C2=CC(CC=C2)CCCCC=NO

Origin of Product

United States

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